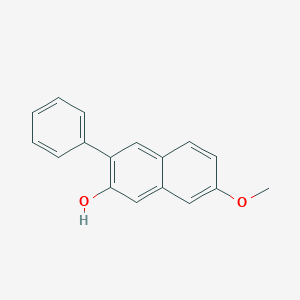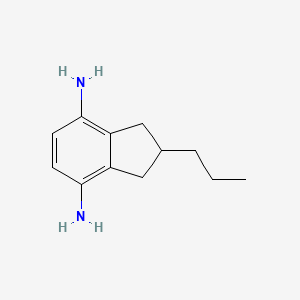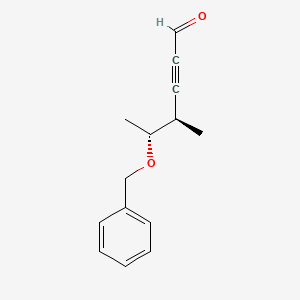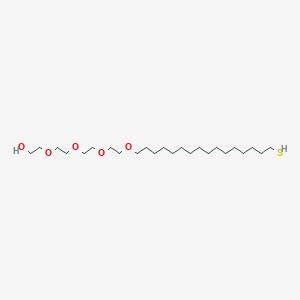
2-Naphthalenol, 7-methoxy-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenol, 7-methoxy-3-phenyl- is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings. This compound is characterized by the presence of a methoxy group at the 7th position and a phenyl group at the 3rd position on the naphthalenol structure. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .
Méthodes De Préparation
The synthesis of 2-Naphthalenol, 7-methoxy-3-phenyl- can be achieved through various synthetic routes. One common method involves the use of chromium carbene complexes. The reaction typically requires an inert nitrogen atmosphere, tetrahydrofuran as the solvent, and reagents such as 4-dimethylaminopyridine, acetic anhydride, and triethylamine. The reaction mixture is heated to reflux, and the product is purified by silica gel chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Analyse Des Réactions Chimiques
2-Naphthalenol, 7-methoxy-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Naphthalenol, 7-methoxy-3-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies on antimicrobial, antioxidant, and cytotoxic properties.
Medicine: Its potential therapeutic effects are explored in drug development, particularly for its anti-inflammatory and anti-protozoal activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Naphthalenol, 7-methoxy-3-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely related to its ability to scavenge free radicals and prevent oxidative damage. The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and pathways .
Comparaison Avec Des Composés Similaires
2-Naphthalenol, 7-methoxy-3-phenyl- can be compared with other naphthalene derivatives such as:
2-Naphthol: Similar in structure but lacks the methoxy and phenyl groups, making it less versatile in certain reactions.
7-Methoxy-2-naphthol: Similar but with the methoxy group at a different position, affecting its reactivity and applications.
3-Phenyl-2-naphthol: Similar but lacks the methoxy group, which can influence its biological activities and chemical properties. The uniqueness of 2-Naphthalenol, 7-methoxy-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
831171-88-1 |
|---|---|
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
7-methoxy-3-phenylnaphthalen-2-ol |
InChI |
InChI=1S/C17H14O2/c1-19-15-8-7-13-10-16(12-5-3-2-4-6-12)17(18)11-14(13)9-15/h2-11,18H,1H3 |
Clé InChI |
QPRBAHHSYDBWNJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=C(C=C2C=C1)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)


![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)

![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)

![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)

![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5S)-](/img/structure/B14203945.png)

![Methyl 2-oxo-1-oxaspiro[4.4]non-3-ene-4-carboxylate](/img/structure/B14203969.png)
